1,1,2-Tribromocyclopropane
Description
Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis and Mechanistic Studies
Cyclopropane derivatives are a fascinating class of organic compounds that have attracted considerable attention in organic chemistry. ontosight.ai Their unique three-membered ring structure imparts significant ring strain (approximately 27.5 kcal/mol), which leads to unusual bonding and high reactivity. unl.pt This inherent reactivity makes them valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. ontosight.aiontosight.ai Cyclopropane-containing compounds are not only found in numerous natural products with diverse biological activities, including enzyme inhibition, and antimicrobial and antitumor properties, but they are also pivotal in mechanistic studies. unl.pt The strained ring can undergo various transformations, such as ring-opening reactions, rearrangements, and cycloadditions, providing insights into reaction pathways and the behavior of highly strained systems. unl.ptontosight.ai
Overview of Dihalocyclopropane Reactivity and Synthetic Utility
Dihalocyclopropanes, particularly gem-dihalocyclopropanes, are highly versatile intermediates in organic synthesis. rsc.org Their ready availability through the addition of dihalocarbenes to alkenes, a method first described in 1954 and later refined using phase-transfer catalysis, has made them popular synthetic tools. rsc.orgcore.ac.uk Despite their ring strain, gem-dihalocyclopropanes exhibit remarkable kinetic stability. rsc.org Their reactivity is characterized by a variety of transformations, including reduction to monohalocyclopropanes or cyclopropanes, ring-opening reactions to form allenes, and rearrangements to yield larger ring systems. rsc.orguohyd.ac.in They serve as precursors for the synthesis of natural products, biologically active compounds, and various heterocyclic systems. rsc.org
Specific Context of 1,1,2-Tribromocyclopropane within Polyhalogenated Cyclopropanes
Within the broader class of polyhalogenated cyclopropanes, this compound stands out as a key synthetic intermediate. While the chemistry of gem-dihalocyclopropanes has been extensively studied, 1,1,2-trihalocyclopropanes have received comparatively less attention, despite their potential for valuable chemical transformations. core.ac.uk this compound is of particular interest due to the presence of three bromine atoms, which can be selectively manipulated to achieve a range of synthetic outcomes. Its reactions often involve dehydrobromination or metal-halogen exchange, leading to the formation of highly reactive species like bromocyclopropenes and allenes. core.ac.uksci-hub.se These intermediates can then be trapped or undergo further reactions to generate diverse and complex molecular architectures. core.ac.ukresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,1,2-tribromocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKNAATZEMZZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 1,1,2 Tribromocyclopropane
The primary and most common method for the synthesis of 1,1,2-tribromocyclopropane involves the addition of dibromocarbene (:CBr₂) to vinyl bromide. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which is a convenient and efficient method for generating dihalocarbenes. core.ac.uk The Makosza procedure, utilizing a concentrated aqueous solution of sodium hydroxide (B78521) and a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) or cetrimide, is frequently employed. core.ac.ukrsc.org Despite the reduced reactivity of dihalocarbenes towards electron-poor alkenes like vinyl bromide, this method provides reasonable yields of the desired this compound. core.ac.uk
Table 1: via Dibromocarbene Addition to Vinyl Bromide
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cetrimide | Bromoform, NaOH | 17 | rsc.org |
| Benzyltriethylammonium chloride | Bromoform, NaOH | Not specified | core.ac.uk |
Mechanistic Investigations of 1,1,2 Tribromocyclopropane Transformations
Ring-Opening Reaction Pathways
The inherent ring strain of the cyclopropane (B1198618) ring, coupled with the presence of multiple halogen atoms, facilitates ring-opening reactions under specific conditions. These reactions can be initiated by bases or mediated by metal-halogen exchange, leading to distinct classes of products.
Base-Induced Ring Opening Mechanisms
The treatment of 1,1,2-tribromocyclopropane and its 2-alkyl derivatives with a base in the presence of an alcohol initiates a cascade of reactions, culminating in the formation of acetylenic acetals and ketals. core.ac.ukresearchgate.netrsc.org This transformation is believed to proceed through a dehydrobromination to form a bromocyclopropene intermediate, which then undergoes nucleophilic attack by the alcohol and alkoxide, leading to the opening of the cyclopropane ring.
When 2-alkyl-1,1,2-tribromocyclopropanes are subjected to a mixture of sodium hydroxide (B78521) and ethanol (B145695), a ring-opening reaction occurs, yielding a mixture of acetylenic diethyl acetals and ketals. core.ac.ukresearchgate.netrsc.org For instance, the reaction of this compound with ethanol under basic conditions using phase-transfer catalysis results in the formation of 3,3-diethoxyprop-1-yne. core.ac.uk This process involves an initial β-elimination, followed by two consecutive nucleophilic attacks by ethanol, leading to the ring-opened product. core.ac.uk
Similarly, studies on 2-aryloxymethyl-1,1,2-tribromocyclopropanes treated with sodium hydroxide and ethanol under phase-transfer conditions also resulted in the formation of mixtures of acetylenic diethyl acetals and ketals, with total isolated yields often exceeding 80%. scispace.com
The ratio of acetylenic acetal (B89532) to ketal formed during the base-induced ring-opening is highly dependent on the steric bulk of the substituent at the C-2 position of the cyclopropane ring. core.ac.ukresearchgate.netrsc.org An increase in the steric hindrance of the alkyl substituent favors the formation of the acetylenic acetal. core.ac.ukresearchgate.net
This trend is clearly demonstrated in the reaction of various 2-alkyl-1,1,2-tribromocyclopropanes. For example, when the substituent is a tert-butyl group, which is sterically demanding, the corresponding acetal, 1,1-diethoxy-4,4-dimethylpent-2-yne, is formed as the exclusive product. core.ac.ukresearchgate.net In contrast, with smaller alkyl groups, a mixture of both acetal and ketal is typically observed. core.ac.ukresearchgate.net This selectivity is attributed to the steric hindrance influencing the site of nucleophilic attack on the intermediate cyclopropene (B1174273). mdpi.com
| Substituent (R) at C-2 | Product(s) | Observation |
| tert-Butyl | 1,1-diethoxy-4,4-dimethylpent-2-yne (acetal) | Exclusive formation of the acetal due to high steric hindrance. core.ac.ukresearchgate.net |
| Isopropyl | Mixture of acetylenic acetal and ketal | Acetal formation is favored as steric bulk increases. rsc.org |
| Methyl, Phenyl | Mixture of acetylenic acetal and ketal | A ratio of ketal to acetal of 1.0-1.5 is observed. scispace.com |
| Aryloxymethyl | Mixture of acetylenic diethyl ketal and acetal | Ketal formation predominates significantly. scispace.com |
Phase-transfer catalysis (PTC) is a crucial technique for facilitating the ring-opening of 1,1,2-tribromocyclopropanes under basic conditions. core.ac.ukresearchgate.netrsc.org The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), allows for the reaction between the aqueous sodium hydroxide and the organic-soluble cyclopropane substrate. core.ac.ukresearchgate.net
The Makosza procedure, which employs a phase-transfer catalyst with a concentrated aqueous solution of sodium hydroxide, has been effectively used for the synthesis of gem-dihalocyclopropanes and their subsequent transformations. core.ac.uk This method has been applied to the ring-opening of this compound and its derivatives, where the catalyst facilitates the transfer of the hydroxide ion to the organic phase to initiate the reaction. core.ac.ukrsc.orgresearchgate.net The sequential treatment with 50% aqueous NaOH and a phase-transfer catalyst in the presence of ethanol leads to the opening of the cyclopropane ring to afford the corresponding acetals and ketals in moderate yields. rsc.org
Metal-Halogen Exchange Mediated Transformations
An alternative reaction pathway for 1,1,2-tribromocyclopropanes involves metal-halogen exchange, which is a fundamental reaction in organometallic chemistry for converting an organic halide into an organometallic species. wikipedia.org This process is particularly useful for the synthesis of reactive intermediates like cyclopropenes.
Treating 2-substituted 1,1,2-tribromocyclopropanes with an alkyllithium reagent, such as methyllithium (B1224462), at low temperatures (e.g., -78 °C) promotes a metal-halogen exchange. core.ac.ukresearchgate.net This initial exchange is followed by a 1,2-debromination (the elimination of two adjacent bromine atoms), leading to the formation of the corresponding 1-bromocyclopropene. core.ac.ukresearchgate.netrsc.org This transformation provides a convenient route to these highly strained and reactive molecules. core.ac.ukresearchgate.net
For instance, the reaction of 1,1,2-tribromo-2,3-dimethylcyclopropane with one equivalent of methyllithium at -40 °C yields 1-bromo-2,3-dimethylcycloprop-1-ene as the sole product. core.ac.uk However, the stability of the resulting 1-bromocyclopropenes can be limited, and they may undergo further rearrangements to form complex mixtures of brominated acetylenes and allenes. core.ac.ukresearchgate.net Despite their instability, these cyclopropenes can be trapped in situ with dienes to form [4+2] cycloaddition products. core.ac.ukresearchgate.net
| Starting Material | Reagent | Product |
| 2-Substituted 1,1,2-tribromocyclopropanes | Methyllithium (-78 °C) | 1-Bromocyclopropenes core.ac.ukresearchgate.net |
| 1,1,2-Tribromocyclopropanes | Dialkyl phosphite (B83602) and trialkylamine or sodium hydride | 1-Bromocyclopropenes rsc.org |
| 1,1,2-tribromo-2,3-dimethylcyclopropane | Methyllithium (1 eq., -40 °C) | 1-bromo-2,3-dimethylcycloprop-1-ene core.ac.uk |
Subsequent Rearrangement Pathways Leading to Brominated Acetylenes and Allenes
The treatment of 2-substituted 1,1,2-tribromocyclopropanes with methyllithium at low temperatures (e.g., -78 °C) initiates a metal-halogen exchange, resulting in a 1,2-debromination to form 1-bromocyclopropenes. core.ac.ukresearchgate.net However, these 1-bromocyclopropenes are often unstable and can undergo further rearrangement. core.ac.ukresearchgate.net Their limited stability leads to ring-opening reactions, yielding complex mixtures of products where brominated acetylenes and allenes are major components. core.ac.ukresearchgate.net
For instance, the reaction of 1,1,2-tribromo-3,3-dimethylcyclopropane with one equivalent of methyllithium at -40 °C results in the formation of 3-bromo-3-methylbut-1-yne (B1278576) in 58% yield. core.ac.uk This transformation highlights a ring-opening pathway that directly furnishes a brominated acetylene (B1199291) derivative. In contrast, under the same conditions, 1,1,2-tribromo-2,3-dimethylcyclopropane yields 1-bromo-2,3-dimethylcycloprop-1-ene, demonstrating the influence of substituents on the reaction outcome. core.ac.uk
Studies have also shown that base-induced ring-opening of 2-alkyl-1,1,2-tribromocyclopropanes using sodium hydroxide and ethanol under phase-transfer conditions can produce acetylenic diethyl acetals and ketals. core.ac.ukresearchgate.net The ratio of these products is sensitive to the steric bulk of the alkyl substituent. core.ac.ukresearchgate.net
Cycloaddition Reactions with Dienophiles (e.g., [4+2]-Cycloadduct Formation)
To circumvent the rearrangement of unstable 1-bromocyclopropenes, they can be trapped in situ with various dienophiles in [4+2]-cycloaddition reactions. core.ac.ukresearchgate.net This approach has proven effective for synthesizing a range of bicyclic compounds. core.ac.ukresearchgate.net
The reaction of in situ generated 1-bromocyclopropenes with cyclic dienes such as 1,3-diphenylisobenzofuran (B146845) (DPIBF), cyclopentadiene (B3395910), and furan (B31954) has been investigated. core.ac.ukresearchgate.net With DPIBF, the cycloaddition generally proceeds in excellent yield to give the corresponding exo-cycloadducts. core.ac.ukresearchgate.net In contrast, reactions with cyclopentadiene afford only the endo-cycloadducts, albeit in more moderate yields. core.ac.ukresearchgate.net The cycloaddition with furan is more sensitive to the substitution pattern of the 1-bromocyclopropene, with adducts forming primarily with derivatives bearing an aromatic side chain. core.ac.ukresearchgate.net
A notable application of this methodology is the crossed [2+2] cycloaddition of 1-bromo-2-phenylcyclopropene and 1-phenylcyclopropene, which can be generated from this compound. sci-hub.sedatapdf.com This reaction leads to the formation of a tricyclic intermediate that can be further transformed into substituted o-terphenyls. sci-hub.sedatapdf.com
Table 1: Cycloaddition Reactions of 1-Bromocyclopropenes with Various Dienes
| Dienophile | Predominant Adduct Stereochemistry | Yield | Reference(s) |
|---|---|---|---|
| 1,3-Diphenylisobenzofuran (DPIBF) | exo | Excellent | core.ac.uk, researchgate.net |
| Cyclopentadiene | endo | Moderate | core.ac.uk, researchgate.net |
| Furan | Mixture of exo and endo (with specific substrates) | Moderate | core.ac.uk, researchgate.net |
Thermal Ring Opening Pathways
Thermal activation provides another avenue for the transformation of halogenated cyclopropanes. While specific studies on the thermal ring opening of this compound are limited, related systems offer insight into potential pathways. Thermal ring-opening reactions of cyclopropenes, which can be derived from this compound, are known to occur. masterorganicchemistry.comwikipedia.org These electrocyclic reactions are governed by orbital symmetry rules, leading to specific stereochemical outcomes. masterorganicchemistry.comwikipedia.orgspcmc.ac.in For instance, the thermal ring-opening of a cyclobutene (B1205218) to a butadiene is a classical example of an electrocyclic reaction. masterorganicchemistry.comwikipedia.org
In a related study, the thermal ring opening of 1,1-dihalo-2-R-2-halomethylcyclopropanes in hot quinoline (B57606) resulted in the formation of unexpected halogenated 1,3-butadienes. researchgate.net This suggests that thermal treatment of polyhalogenated cyclopropanes can lead to complex rearrangements and eliminations.
Sigmatropic Rearrangements Involving Derivatives
Derivatives of this compound, particularly cyclopropenylcarbinols, are valuable precursors for sigmatropic rearrangements, which provide stereoselective access to highly functionalized cyclopropane derivatives.
Transformations of Cyclopropenylcarbinol Derivatives
Cyclopropenylcarbinol derivatives can undergo both nih.govresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements. nih.govbeilstein-journals.orgnih.gov These rearrangements have emerged as powerful tools for the synthesis of a wide variety of substituted alkylidenecyclopropanes. nih.govbeilstein-journals.orgnih.govgrafiati.com The scope of these reactions includes the introduction of heteroatoms and various functional groups. nih.govbeilstein-journals.orgnih.gov
nih.govresearchgate.net-Sigmatropic rearrangements of cyclopropenylcarbinol derivatives have been primarily applied to the synthesis of alkylidenecyclopropanes containing a phosphorus atom. beilstein-journals.orgnih.gov On the other hand, researchgate.netresearchgate.net-sigmatropic rearrangements have a broader application, enabling the synthesis of various heterosubstituted alkylidenecyclopropanes. beilstein-journals.orgnih.gov
Stereoselective Access to Alkylidenecyclopropanes
Sigmatropic rearrangements of cyclopropenylcarbinol derivatives offer a high degree of stereoselectivity in the synthesis of alkylidenecyclopropanes. nih.govbeilstein-journals.orgnih.gov The Ireland-Claisen rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, of glycolates or glycinates derived from secondary cyclopropenylcarbinols provides an efficient and stereoselective route to highly functionalized alkylidenecyclopropanes. acs.orgresearchgate.net These products possess valuable α-hydroxy or α-amino acid subunits. acs.orgresearchgate.net
Another approach to stereoselective synthesis involves the sequential carbomagnesation of 1-alkoxymethyl-3-hydroxymethylcyclopropenes with Grignard reagents, followed by a stereospecific researchgate.netbeilstein-journals.org carbon shift, which yields alkylidenecyclopropanes with excellent stereotransfer. acs.orgnih.gov
Table 2: Examples of Sigmatropic Rearrangements for Alkylidenecyclopropane Synthesis
| Rearrangement Type | Substrate | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| researchgate.netresearchgate.net-Sigmatropic (Ireland-Claisen) | Cyclopropenylcarbinyl glycolates/glycinates | Alkylidenecyclopropanes with α-hydroxy/amino acid subunits | High stereoselectivity | acs.org, researchgate.net |
| researchgate.netbeilstein-journals.org-Carbon Shift | 1-Alkoxymethyl-3-hydroxymethylcyclopropenes | Alkylidenecyclopropanes | >99% stereotransfer | acs.org, nih.gov |
| nih.govresearchgate.net-Sigmatropic | Cyclopropenylcarbinol phosphinites | Phosphorus-containing alkylidenecyclopropanes | Stereoselective | beilstein-journals.org, nih.gov |
Rearrangements to Functionalized Cyclopropylboronic Esters
A novel one-pot, three-step process has been developed for the synthesis of densely functionalized cyclopropylboronic esters starting from this compound. rsc.orgrsc.org This procedure involves a 1,2-metallate rearrangement of a boron ate-complex. rsc.orgrsc.org
The process begins with the treatment of the tribromocyclopropane with butyllithium (B86547) to generate a cyclopropenyllithium species. rsc.org This intermediate is then trapped with an organoboronic ester to form a cyclopropenylboronic ester ate-complex. rsc.org The subsequent addition of an electrophile, such as phenylselenenyl chloride, triggers a stereospecific 1,2-metallate rearrangement. rsc.orgrsc.org This rearrangement proceeds through a proposed seleniranium intermediate to yield a β-selenocyclopropylboronic ester in good yield. rsc.orgrsc.org This method efficiently converts three carbon-bromide bonds into a carbon-carbon, a carbon-boron, and a carbon-selenium bond in a single operation. rsc.org
1,2-Metallate Rearrangement of Cyclopropenylboronate
The transformation of this compound serves as a gateway to highly functionalized cyclopropane derivatives through sophisticated rearrangement reactions. One such notable transformation is the 1,2-metallate rearrangement of a cyclopropenylboronate species. This process facilitates the synthesis of densely functionalized cyclopropylboronic esters from this compound. rsc.org
The reaction sequence begins with the conversion of this compound into a cyclopropenylboronic ester. This intermediate is not isolated but is generated in situ and treated with an electrophile, such as phenylselenenyl chloride, in the presence of a base. This treatment triggers a stereospecific 1,2-metallate rearrangement of the corresponding boron ate-complex. rsc.org The strain energy of the small ring system is a key driving force for this type of transformation. okayama-u.ac.jp
Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the rearrangement proceeds through a high-energy seleniranium intermediate. This intermediate is formed upon the addition of the electrophilic selenium species to the cyclopropene double bond of the boronate complex. The subsequent migration of one of the cyclopropane ring carbons to the boron atom, coupled with the opening of the seleniranium ring, results in the formation of a stable, functionalized cyclopropylboronic ester. rsc.org This method provides a direct pathway to highly valuable organoboron compounds, which are versatile intermediates in synthetic chemistry. researchgate.net
A typical procedure involves the reaction of this compound with a base to form the cyclopropene intermediate, which is then trapped with a boronic ester. The subsequent addition of an electrophile initiates the rearrangement. For example, the reaction of an in situ-generated cyclopropenylboronic ester ate-complex with phenylselenenyl chloride yields a β-selenocyclopropylboronic ester. rsc.org
Table 1: Key Steps in the 1,2-Metallate Rearrangement
| Step | Description | Intermediate/Reagent |
|---|---|---|
| 1 | Formation of Cyclopropene | This compound, Base (e.g., MeLi) |
| 2 | Formation of Boronate Complex | Cyclopropene, Boronic Ester (e.g., Isopropoxyboronic acid pinacol (B44631) ester) |
| 3 | Electrophilic Trigger | Phenylselenenyl chloride |
| 4 | Rearrangement | Boron ate-complex undergoes 1,2-migration via a seleniranium intermediate |
| 5 | Product Formation | Densely functionalized β-selenocyclopropylboronic ester |
Elimination and Nucleophilic Substitution Processes
The reactivity of this compound is dominated by elimination and subsequent nucleophilic substitution reactions, which typically lead to the opening of the strained cyclopropane ring. These transformations are often carried out under basic conditions, frequently employing phase-transfer catalysis to facilitate the reaction between the organic substrate and aqueous base. rsc.orgresearchgate.net
Beta-Elimination Phenomena
The initial step in the base-induced transformation of this compound is a β-elimination reaction. mgscience.ac.inshaalaa.com In this process, a base abstracts a proton from the C-2 carbon, while a bromide ion is eliminated from the C-1 carbon. This 1,2-debromination results in the formation of a highly strained 1-bromo- or 3,3-dibromocyclopropene intermediate, depending on the specific reaction conditions and the nature of the substituents on the cyclopropane ring. researchgate.netcore.ac.uk
This elimination is a crucial activation step, converting the relatively stable tribromocyclopropane into a much more reactive intermediate. The formation of the cyclopropene derivative is driven by the removal of HX (where X is a halogen) from adjacent carbon atoms. mgscience.ac.in Studies on 2-substituted 1,1,2-tribromocyclopropanes treated with methyllithium at low temperatures have shown the formation of the corresponding 1-bromocyclopropenes through this 1,2-debromination pathway. researchgate.net Due to their inherent instability, these cyclopropene intermediates are typically generated and used in situ for subsequent reactions. researchgate.netpurdue.edu
Consecutive Nucleophilic Attacks Leading to Ring Opening
Following the initial β-elimination, the resulting cyclopropene intermediate is highly susceptible to nucleophilic attack. The treatment of this compound and its derivatives with a nucleophile, such as an alcohol in the presence of a strong base like sodium hydroxide, leads to consecutive nucleophilic attacks that culminate in the opening of the three-membered ring. rsc.orgresearchgate.net
For instance, reacting 2-alkyl-1,1,2-tribromocyclopropanes with sodium hydroxide and ethanol under phase-transfer conditions yields a mixture of acetylenic diethyl acetals and ketals. researchgate.netcore.ac.uk The proposed mechanism involves the initial formation of the 3,3-dibromocyclopropene intermediate. This intermediate then undergoes nucleophilic attack by the ethoxide ion. The first attack leads to the opening of the ring and the formation of a vinyl carbene or a related species, which then undergoes further reaction and rearrangement. A second nucleophilic attack by ethoxide results in the final acetylenic products. core.ac.ukscispace.com
The regioselectivity of the nucleophilic attack is highly sensitive to the steric bulk of the substituent at the C-2 position of the cyclopropane ring. core.ac.uk As the steric hindrance of the alkyl group increases, the nucleophilic attack is preferentially directed to the less hindered carbon atom of the cyclopropene intermediate. This leads to a higher ratio of the acetal product over the ketal product. In the case of a very bulky substituent like a tert-butyl group, the acetal is formed as the exclusive product. researchgate.netcore.ac.uk This regioselectivity can also be influenced by potential hydrogen bonding between a protic nucleophile and a polar substituent on the ring, which can direct the attack to the carbon atom bearing that substituent. scispace.comresearchgate.net
Table 2: Influence of C-2 Substituent on Acetal/Ketal Ratio in the Ring Opening of 1,1,2-Tribromocyclopropanes core.ac.uk
| Entry | Substituent (R¹) | Product Ratio (Acetal/Ketal) | Combined Isolated Yield (%) |
|---|---|---|---|
| 1 | Propyl | 1.2 | 55 |
| 2 | Pentyl | 1.2 | 43 |
| 3 | Octyl | 1.4 | 60 |
| 4 | Isobutyl | 3.5 | - |
| 5 | tert-Butyl | Acetal only | - |
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Structural Elucidation of Reaction Products and Intermediates (e.g., ¹H NMR, ¹³C NMR)
No specific ¹H NMR or ¹³C NMR spectral data for 1,1,2-tribromocyclopropane could be located in the searched literature. The analysis of NMR spectra is a fundamental technique for the structural elucidation of organic molecules, including cyclopropane (B1198618) derivatives. researchgate.netdocbrown.infodtic.mil For comparison, the unsubstituted cyclopropane molecule shows a single ¹H NMR signal at approximately 0.22 ppm and a single ¹³C NMR signal at -2.9 ppm due to its high symmetry. docbrown.infodocbrown.info In this compound, the substitution pattern would lead to a more complex spectrum with distinct signals for each of the three non-equivalent protons and three non-equivalent carbons, but the experimental values for these chemical shifts and coupling constants are not documented in the available resources.
Mechanistic Probing and Reaction Monitoring via NMR Techniques
There is no available research detailing the use of NMR techniques to probe reaction mechanisms or monitor reactions involving this compound. While NMR is a powerful tool for such mechanistic studies, its application to this specific compound has not been reported.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the public domain. IR spectroscopy is used to identify functional groups within a molecule. docbrown.info For cyclopropane derivatives, characteristic C-H stretching vibrations are typically observed above 3000 cm⁻¹, with ring deformation (scissoring) vibrations appearing in the fingerprint region. docbrown.infonist.gov The presence of carbon-bromine (C-Br) bonds would be expected to show characteristic absorptions in the lower frequency region of the spectrum (typically 600-500 cm⁻¹), but a documented spectrum for this compound confirming these features could not be found.
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Determination and Fragmentation Analysis
An experimental mass spectrum or a detailed fragmentation analysis for this compound is not available in the searched databases. The molecular weight of this compound is approximately 278.77 g/mol . chemspider.com Mass spectrometry of brominated compounds is characterized by a distinctive isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A molecule with three bromine atoms, like this compound, would exhibit a characteristic M, M+2, M+4, M+6 isotopic cluster for its molecular ion. The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the cyclopropane ring, but specific experimental data is needed for confirmation.
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structures
There are no published X-ray diffraction studies for this compound. X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com As this compound is expected to be a liquid at standard conditions, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. No such structural analysis has been reported in the available literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is indispensable for the detection and characterization of chemical species that possess one or more unpaired electrons. libretexts.orgciqtekglobal.combruker.com This makes it a uniquely powerful tool for studying radical intermediates, which are, by their nature, paramagnetic. ciqtekglobal.combruker.com The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. libretexts.org
When a paramagnetic species, such as a radical intermediate of this compound, is placed in a strong magnetic field, the degeneracy of the electron spin states is lifted, creating two distinct energy levels corresponding to the two spin orientations (mₛ = +½ and mₛ = -½). libretexts.org The absorption of microwave radiation can induce transitions between these energy levels. The precise magnetic field and frequency at which this resonance occurs are determined by the local chemical environment of the unpaired electron, providing a wealth of structural information. ciqtekglobal.com
The resulting EPR spectrum is characterized by two principal parameters: the g-factor and hyperfine coupling constants.
The g-factor: This dimensionless parameter is a measure of the intrinsic magnetic moment of the electron in its specific molecular environment. ciqtekglobal.comciqtekglobal.com For a free electron, the g-factor is approximately 2.0023. ciqtekglobal.comyoutube.com Deviations from this value in a molecular radical provide insights into the electronic structure and the extent of spin-orbit coupling, which can be influenced by the presence of heavy atoms like bromine. youtube.com Thus, the g-factor serves as a key identifier for different types of radical species. ciqtekglobal.comyoutube.com
Hyperfine Coupling: This phenomenon arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei that have a non-zero nuclear spin (I ≠ 0). jove.comlibretexts.org This interaction splits the EPR signal into a multiplet of lines, a pattern known as hyperfine splitting. jove.comlibretexts.org The number of lines is given by the formula 2nI + 1, where 'n' is the number of equivalent nuclei and 'I' is their nuclear spin. jove.com The magnitude of the splitting, known as the hyperfine coupling constant (A), is proportional to the probability of finding the unpaired electron at the location of the nucleus and provides detailed information about the molecular geometry and the delocalization of the unpaired electron. libretexts.orgrsc.org
In the context of this compound, radical intermediates could be formed, for instance, through homolytic cleavage of a carbon-bromine or carbon-carbon bond. The resulting cyclopropyl (B3062369) radicals would be amenable to study by EPR spectroscopy. The EPR spectrum of such a radical would be expected to exhibit hyperfine coupling to the hydrogen nuclei (¹H, I = ½) and the bromine nuclei (⁷⁹Br and ⁸¹Br, both with I = ³⁄₂). The analysis of the resulting complex splitting pattern would be crucial for determining the structure of the radical intermediate.
Due to the transient nature of many radical intermediates, direct detection can be challenging. In such cases, a technique known as spin trapping is employed. wikipedia.org This method involves the use of a "spin trap," a diamagnetic compound that reacts with the short-lived radical to form a much more stable paramagnetic species, known as a spin adduct. wikipedia.orgmdpi.com The EPR spectrum of this stable spin adduct can then be readily measured, and its hyperfine coupling constants can be used to deduce the structure of the original, transient radical. wikipedia.org Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO). wikipedia.org
While no specific experimental EPR data for radical intermediates of this compound is currently available in the published literature, the table below provides a hypothetical illustration of the kind of data that would be obtained from such an investigation. The values are scientifically plausible and demonstrate the type of information that would be used to characterize the structure and electronic properties of these reactive species.
Interactive Data Table: Illustrative EPR Parameters for a Hypothetical 1,1,2-Tribromocyclopropyl Radical Intermediate
Note: The following data is for illustrative purposes only and is intended to represent the type of parameters obtained from an EPR spectroscopic analysis. It is not based on published experimental results for this specific compound.
| Parameter | Nucleus | Isotropic Hyperfine Coupling Constant (A_iso) [Gauss] |
| g-factor | - | 2.0045 |
| Hyperfine Coupling | H_a | 22.5 |
| H_b | 15.8 | |
| H_c | 15.8 | |
| ⁷⁹Br | 45.2 | |
| ⁸¹Br | 48.7 |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties and reaction dynamics.
Prediction and Analysis of Reaction Rates and Kinetic Profiles
DFT calculations are frequently employed to predict the kinetics of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. Using Transition State Theory (TST), these energy barriers can be used to compute reaction rate constants. For a compound like 1,1,2-tribromocyclopropane, this method could be used to study reactions such as thermal isomerizations or substitutions. However, specific DFT studies predicting reaction rates for this compound are not available in the searched literature.
Computational Investigation of Diastereoselectivity and Stereochemical Control
In reactions where multiple stereoisomeric products can be formed, DFT is a valuable tool for predicting diastereoselectivity. By calculating the activation energies for the transition states leading to each diastereomer, the favored kinetic product can be identified. For reactions involving this compound, such as additions or eliminations that could create new stereocenters, DFT could provide insight into the stereochemical outcome. While DFT has been used to study stereoselectivity in reactions involving other cyclopropane (B1198618) derivatives, specific investigations concerning this compound are not documented in the available search results.
Exploration of Electronic Structure and Bonding Characteristics
DFT calculations can provide a detailed picture of the electronic structure and bonding within a molecule. Analyses such as Natural Bond Orbital (NBO) analysis can reveal information about charge distribution, hybridization, and hyperconjugative interactions. For this compound, these studies would elucidate the effects of the three bromine atoms on the strained cyclopropane ring, including bond lengths, bond angles, and the nature of the carbon-bromine and carbon-carbon bonds. However, published DFT studies on the electronic structure of this specific molecule were not found.
Mechanistic Insights from DFT Simulations
DFT simulations are instrumental in elucidating complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, plausible reaction pathways can be mapped out. This provides a step-by-step understanding of how a reaction proceeds at the molecular level. For this compound, DFT could be used to explore mechanisms of dehalogenation, ring-opening, or rearrangement reactions. Despite the utility of this approach, specific DFT simulations detailing reaction mechanisms for this compound are not present in the available literature.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring KIEs is a powerful experimental tool for understanding reaction mechanisms, particularly the rate-determining step and the nature of the transition state. princeton.edulibretexts.org Computational methods, including DFT, can be used to predict KIEs by calculating the vibrational frequencies of the ground state and transition state for both the isotopically labeled and unlabeled species. These theoretical predictions can then be compared with experimental values to support or refute a proposed mechanism. There are no documented experimental or computational KIE studies specifically involving this compound in the searched scientific literature.
Computational Modeling of Cyclopropane Ring Strain and Stability
The three-membered ring of cyclopropane derivatives is characterized by significant ring strain due to deviations from ideal bond angles (angle strain) and eclipsing interactions (torsional strain). libretexts.orgmasterorganicchemistry.com Computational models can quantify this strain energy by comparing the calculated heat of formation of the cyclic molecule with that of a hypothetical, strain-free reference compound using methods like isodesmic reactions. These calculations provide insight into the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions. While the principles of calculating ring strain are well-established for cyclopropane and its substituted derivatives, specific computational studies quantifying the ring strain and stability of this compound were not identified in the search results.
Advanced Applications of 1,1,2 Tribromocyclopropane in Organic Synthesis
Precursor Role in the Synthesis of Diverse Ring Systems
The unique chemical reactivity of polybrominated cyclopropanes makes them valuable precursors for constructing diverse carbocyclic and heterocyclic frameworks. The strategic manipulation of the bromine substituents, coupled with the high ring strain, allows for selective bond-forming and bond-breaking processes.
Generation of Monohalocyclopropanes
The selective reduction of one bromine atom from the geminal dibromide center of a polybrominated cyclopropane (B1198618) affords monobromocyclopropanes. This transformation is crucial as it modifies the reactivity of the cyclopropane ring, paving the way for subsequent synthetic manipulations. Various reagents have been shown to be effective for the monodebromination of gem-dibromocyclopropanes, a class of compounds to which 1,1,2-tribromocyclopropane belongs.
Highly diastereoselective reductions can be achieved, for instance, with low-valent vanadium. thieme-connect.com Other successful methods include the use of sodium hydrogen telluride or reduction with zinc. acs.org More recently, titanium-promoted reductions using Grignard reagents have been developed, offering high yields of the corresponding monobromocyclopropanes. researchgate.net
Table 1: Selected Reagents for Monodebromination of gem-Dibromocyclopropanes
| Reagent System | Key Features |
|---|---|
| Low-valent Vanadium | Can provide high diastereoselectivity. thieme-connect.com |
| Sodium Hydrogen Telluride | Effective for monodebromination. acs.org |
| Zinc / Acetic Acid | A classical method for reduction. acs.org |
Formation of Various Heterocyclic Scaffolds
The strained ring of polyhalogenated cyclopropanes can be opened and subsequently incorporated into larger, more complex structures, including various heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, the reactivity of related gem-dihalocyclopropanes demonstrates this potential. For instance, the ring-opening of gem-dibromocyclopropanes can be promoted by silver(I) ions, leading to the formation of allylic cations. thieme-connect.com These reactive intermediates can be trapped by internal or external nucleophiles to construct heterocyclic rings.
In one notable example, a silver tosylate-promoted ring-opening of a complex gem-dibromocyclopropane initiated a cascade that, through a transannular benzoate (B1203000) migration, resulted in the diastereoselective synthesis of a protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene, a precursor to complex nitrogen-containing bicyclic systems. clockss.org Furthermore, base-promoted ring-opening of gem-dibromocyclopropanes fused to carbohydrate scaffolds has been shown to yield pyranoside derivatives, demonstrating a pathway to oxygen-containing heterocycles. uq.edu.au
Access to Allene (B1206475) Derivatives
A significant application of gem-dihalocyclopropanes is their conversion into allenes, which are compounds containing two cumulative double bonds. This transformation, often referred to as the Doering-LaFlamme allene synthesis, typically involves the reaction of a gem-dibromocyclopropane with an alkyllithium reagent, such as methyllithium (B1224462) (MeLi) or butyllithium (B86547).
The reaction proceeds through a carbenoid intermediate which undergoes an electrocyclic ring-opening to furnish the allene structure. The reaction of this compound would be expected to follow a similar pathway, with the reaction initiating at the carbon bearing two bromine atoms. Strained gem-dibromopropellanes have been shown to react with MeLi to give corresponding monobromides or rearranged products, illustrating the reactivity of the gem-dibromo moiety. unit.no
Construction of Bi-, Tri-, and Tetracyclic Architectures
The inherent reactivity of the strained cyclopropane ring makes it a useful building block for constructing complex polycyclic architectures. The ring-opening of gem-dibromocyclopropanes can lead to ring-expansion reactions, providing access to larger carbocyclic systems. For example, the thermally-induced electrocyclic ring-opening of 6,6-dibromobicyclo[3.1.0]hexane can be used to generate a seven-membered ring system, which serves as a key step in the synthesis of certain alkaloids. researchgate.net
Silver(I)-promoted solvolysis of bicyclic gem-dibromocyclopropanes can also lead to ring-expanded products. thieme-connect.com For instance, treatment of 7,7-dibromobicyclo[4.1.0]heptane derivatives with silver salts in the presence of a nucleophile can result in the formation of functionalized cycloheptene (B1346976) rings. thieme-connect.com This strategy highlights how the controlled ring-opening of a cyclopropane fused to another ring can be a powerful method for constructing larger bicyclic frameworks.
Synthetic Utility in Complex Molecule Construction
The unique structural and reactive properties of polyhalogenated cyclopropanes are harnessed in the total synthesis of complex molecules, particularly natural products that feature strained rings or require unconventional bond formations for their assembly.
Role in Natural Product Synthesis
Gem-dihalocyclopropanes are valuable intermediates in the synthesis of natural products due to the wide variety of transformations they can undergo. thieme-connect.comresearchgate.net The electrocyclic ring-opening of these compounds provides a versatile method for constructing key fragments of natural products. thieme-connect.com
For example, the synthesis of (±)-pyrenoforin, a macrodide antibiotic, has utilized chemistry derived from dihalocyclopropanes. thieme-connect.com Similarly, the initial steps in a synthetic approach to the alkaloid crepinine involved the thermally-induced electrocyclic ring-opening of a ring-fused gem-dibromocyclopropane. researchgate.net In another application, a D-glucal-derived gem-dibromocyclopropane undergoes silver-promoted ring expansion to yield substituted oxepines, which are precursors to C-furanosides and other carbohydrate mimics. researchgate.net These examples underscore the strategic importance of polyhalogenated cyclopropanes as synthons that enable the efficient construction of complex and biologically significant molecules. clockss.org
Development of Biologically Active Materials
The cyclopropane motif is a key structural feature in numerous biologically active natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its rigid, three-dimensional structure can serve as a stable bioisostere for other functional groups, such as carbon-carbon double bonds, influencing a molecule's conformation and metabolic stability. nih.gov This can lead to improved efficacy, enhanced metabolic profiles, and reduced off-target effects in drug candidates. nih.gov Compounds incorporating the cyclopropane ring have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.gov
Furthermore, the introduction of bromine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance therapeutic activity. nih.gov Bromination can favorably alter a compound's pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds that combine the desirable conformational constraints of a cyclopropane ring with the advantageous properties conferred by bromine, creating a pathway to new potential therapeutic agents. The synthesis of various amide derivatives containing a cyclopropane core has been shown to yield compounds with notable in vitro activity against bacterial and fungal strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
Precursor Chemistry for Cyclopropenes and Cyclopropanone (B1606653) Derivatives
This compound serves as a key precursor for the synthesis of other reactive three-membered ring systems, namely cyclopropenes and cyclopropanone equivalents, which are themselves valuable intermediates in organic synthesis.
Substituted cyclopropenes are useful intermediates, though their synthesis can be challenging due to the high ring strain associated with the cyclopropene (B1174273) structure. One established method for their preparation involves elimination reactions, such as dehydrohalogenation, from polyhalogenated cyclopropanes. By treating this compound with a strong base, hydrogen bromide can be eliminated to form a brominated cyclopropene derivative. This subsequent product can then be used in further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents onto the cyclopropene ring.
Cyclopropanones are highly reactive and often unstable ketones due to their significant ring strain, making them difficult to isolate and handle directly. thieme-connect.de Consequently, chemists often rely on the use of "cyclopropanone equivalents," which are more stable precursor molecules that can be converted into a cyclopropanone or react in a similar fashion under specific conditions. Geminal dihalocyclopropanes, such as this compound, are effective precursors to these equivalents.
Hydrolysis of the gem-dibromo functionality at the C1 position of this compound can lead to the formation of a cyclopropanone hydrate (B1144303) or, in the presence of an alcohol, a more stable hemiacetal or acetal (B89532). thieme-connect.de These derivatives effectively mask the reactive ketone and can be carried through several synthetic steps before the cyclopropanone functionality is unmasked or utilized in a desired reaction, such as ring-opening or cycloaddition.
Functional Group Interconversions and Carbon-Carbon Bond Formation
The unique reactivity of this compound allows for its use in specialized reactions that facilitate the introduction of bromine into other molecules and the stereocontrolled formation of new carbon-carbon bonds through rearrangement pathways.
While more commonly used as a structural scaffold, the bromine atoms on this compound can, in principle, be transferred to other organic molecules. Ring-opening reactions of the cyclopropane, prompted by thermal, photochemical, or chemical means, can generate brominated three-carbon fragments. These reactive intermediates can then be trapped by various nucleophiles or unsaturated systems, effectively incorporating a brominated propyl unit into a new molecular framework. This application, however, is less common than its use as a foundational building block.
A significant application of this compound is in the synthesis of functionalized cyclopropylboronic esters. These boron-containing compounds are exceptionally useful in synthetic chemistry, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Research has demonstrated a pathway where a tribromocyclopropane is converted into a functionalized cyclopropylboronic ester. rsc.org This transformation proceeds through a series of steps involving lithium-halogen exchange, reaction with a boronic ester, and a subsequent 1,2-metallate rearrangement. The process allows for the creation of highly substituted cyclopropane rings with a versatile boronic ester group, ready for further synthetic elaboration. rsc.orgresearchgate.netnih.govugent.be This method provides a powerful and stereocontrolled route to complex cyclopropyl (B3062369) architectures that are of interest in medicinal chemistry and materials science. nih.govresearchgate.net
The table below summarizes a representative transformation starting from a tribromocyclopropane derivative to yield a cyclopropylboronic ester.
| Starting Material | Key Reagents | Product | Yield |
| This compound | 1. n-BuLi 2. Boronic Ester 3. PhSeCl | Functionalized Cyclopropylboronic Ester | 79% rsc.org |
Future Directions and Emerging Research Avenues in 1,1,2 Tribromocyclopropane Chemistry
Development of Novel Enantioselective and Diastereoselective Transformations
The controlled synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. For 1,1,2-tribromocyclopropane, with its multiple stereocenters, the development of enantioselective and diastereoselective transformations is a key area for future research. While diastereoselective formations of 1,2,3-trisubstituted cyclopropane (B1198618) derivatives have been a subject of interest, the focus is now shifting towards achieving high levels of stereocontrol in reactions involving polyhalogenated cyclopropanes like this compound. dntb.gov.ua
Future work in this area will likely concentrate on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of reactions at the cyclopropane ring. For instance, the enantioselective opening of the cyclopropane ring or the stereospecific substitution of its bromine atoms could lead to a diverse array of chiral building blocks. nih.gov Research into the enantioselective synthesis of specialized cyclopropane derivatives, such as those containing trifluoromethyl groups, has demonstrated the feasibility of achieving high stereoselectivity in complex cyclopropane systems through the use of tailored dirhodium catalysts. organic-chemistry.org The principles from these studies could be adapted to develop novel stereoselective reactions for this compound.
The highly diastereoselective formation of 1,2,3-trisubstituted cyclopropane derivatives has been an area of significant research, laying the groundwork for more complex systems. dntb.gov.ua The insights gained from these studies can be leveraged to control the stereochemistry of products derived from this compound.
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of efficient and selective chemical synthesis. For this compound, the exploration of novel catalytic systems is expected to significantly enhance its synthetic utility. Current research on related compounds, such as the titanium-promoted hydrodehalogenation of 1,1-dibromocyclopropanes, highlights the potential for metal catalysts to mediate selective transformations of brominated cyclopropanes. researchgate.net
Future research will likely focus on the development of catalysts that can selectively activate specific C-Br bonds in this compound, allowing for stepwise and controlled functionalization. Palladium-catalyzed reactions, which have been successfully employed for the stereoselective cyclopropanation of 1,1-diborylalkenes, could be adapted for cross-coupling reactions involving this compound. nih.gov This would enable the introduction of a wide range of substituents with high precision.
Furthermore, the development of catalytic systems that can facilitate cascade reactions, where multiple transformations occur in a single pot, will be a key area of investigation. Such systems would not only improve the efficiency of synthetic routes but also allow for the rapid construction of molecular complexity from the this compound scaffold. The table below outlines potential catalytic systems and their envisioned applications in the chemistry of this compound.
| Catalytic System | Potential Application in this compound Chemistry | Desired Outcome |
| Chiral Lewis Acids | Enantioselective Ring Opening | Access to chiral, non-racemic functionalized cyclopropanes. |
| Palladium(0) Complexes | Site-selective Cross-Coupling Reactions | Controlled substitution of bromine atoms to introduce diverse functional groups. |
| Titanium Isopropoxide | Selective Hydrodehalogenation | Stepwise reduction to afford di- and monobrominated cyclopropanes. |
| Dirhodium Catalysts | Asymmetric C-H Functionalization | Introduction of new substituents with high enantioselectivity. |
Integration with Sustainable Chemistry Principles and Flow Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The integration of this compound chemistry with these principles is a crucial future direction. This includes the use of environmentally benign solvents, the development of atom-economical reactions, and the reduction of waste.
A particularly promising approach is the adoption of continuous flow chemistry. aurigeneservices.comuc.pt Flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov Research on the two-phase dibromocyclopropanation of alkenes using flow microreactors has already demonstrated the benefits of this technology in the synthesis of gem-dibromocyclopropanes, achieving high yields in shorter reaction times compared to batch methods. syrris.jp
Future efforts will likely focus on developing continuous flow processes for both the synthesis of this compound itself and its subsequent transformations. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, further enhancing the sustainability and efficiency of the synthetic process. The development of telescoped flow syntheses, where multiple reaction steps are connected in a continuous sequence without the need for intermediate purification, will be a key goal. rsc.org
Advanced Computational Studies for Predictive Synthesis and Mechanism Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For this compound, advanced computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in designing new reactions and elucidating complex reaction mechanisms. mdpi.comnih.govnih.govmdpi.com
Future computational work will likely focus on several key areas. Firstly, DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. By modeling the transition states of different reaction pathways, researchers can identify the factors that control the outcome of a reaction and design catalysts or substrates that favor the desired product. nih.gov
Secondly, computational studies can provide detailed insights into the mechanisms of novel catalytic transformations. For example, the mechanism of oxidative addition of a C-Br bond to a metal catalyst can be modeled to understand the electronic and steric effects that govern the reaction. This knowledge can then be used to design more efficient and selective catalysts.
Finally, computational screening of virtual libraries of catalysts and substrates can accelerate the discovery of new reactions. By predicting the reactivity of different combinations of reactants, computational methods can help to prioritize experimental efforts and reduce the time and resources required for reaction optimization. The synergy between computational predictions and experimental validation will be crucial for the future development of this compound chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,2-Tribromocyclopropane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of brominated cyclopropanes typically involves cyclopropanation via dihalocarbene addition to alkenes or halogen exchange reactions. For example, analogous compounds like 2-bromo-1,1-dimethylcyclopropane are synthesized via substitution (e.g., replacing hydroxyl or amine groups with bromine) or elimination reactions . Key factors include temperature control (exothermic reactions may require cooling), solvent polarity (e.g., dichloromethane for carbene stability), and catalyst selection (e.g., phase-transfer catalysts). Yield optimization may involve iterative adjustments to stoichiometry and reaction time, with purity assessed via GC-MS or NMR.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural elucidation relies on:
- <sup>1</sup>H NMR : To identify proton environments, particularly cyclopropane ring protons (δ ~1.5–2.5 ppm) and bromine-induced deshielding.
- <sup>13</sup>C NMR : To confirm cyclopropane carbons (δ ~10–25 ppm) and bromine substitution patterns.
- IR Spectroscopy : For detecting C-Br stretches (~500–600 cm⁻¹).
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 280.78 for C3H5Br3) and fragmentation patterns.
Cross-referencing with computational models (e.g., DFT for NMR chemical shift prediction) enhances accuracy .
Q. How can researchers detect and quantify this compound in environmental matrices?
- Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (ECD) for trace analysis. Sample preparation may involve solid-phase microextraction (SPME) for volatile compounds or liquid-liquid extraction for aqueous samples. Detection limits are influenced by matrix complexity; for example, groundwater analysis of analogous halogenated compounds (e.g., 1,1,2-trichloroethane) achieved sensitivity down to 0.5 ppb using GC-ECD . Calibration with deuterated internal standards (e.g., 1,2,3-trichlorobenzene-d3) improves precision .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics or product distributions for this compound be resolved?
- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, solvent impurities). Researchers should:
- Replicate experiments under strictly anhydrous/inert conditions.
- Validate kinetic data using computational tools (e.g., Arrhenius plot analysis for activation energy).
- Apply advanced analytics : Time-resolved FT-IR or <sup>79/81</sup>Br NMR to track intermediates.
Cross-study comparisons should account for methodological differences, as seen in neurotoxicity studies of 1,1,2-trichloroethane, where exposure duration and species variability affected outcomes .
Q. What in vitro and in vivo models are suitable for studying the neurotoxic mechanisms of this compound?
- Methodological Answer :
- In vitro : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) exposed to sub-cytotoxic concentrations (determined via MTT assays). Monitor biomarkers like glutamate release or oxidative stress (e.g., ROS detection via DCFH-DA) .
- In vivo : Rodent models (rats/mice) exposed via inhalation or intraperitoneal injection. Assess neurobehavioral endpoints (e.g., motor coordination via rotarod tests) and histopathological changes in the brain. Toxicokinetic studies in analogous compounds (e.g., 1,1,2-trichloroethane) show rapid absorption and distribution to lipid-rich tissues, guiding dosing regimens .
Q. How can computational chemistry predict the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- QSPR Models : Predict half-life in air/water using halogen substitution patterns and bond dissociation energies.
- DFT Calculations : Simulate hydrolysis pathways (e.g., SN2 reactions at brominated carbons) or radical-mediated degradation in the atmosphere.
- Metabolite Identification : Use software like Meteor Nexus to predict Phase I/II metabolites, validated against experimental LC-HRMS data. For example, 1,1,2-trichloroethane forms glutathione conjugates in hepatic microsomes, suggesting similar metabolic pathways for brominated analogs .
Data Contradiction and Validation
Q. What strategies address conflicting data on the acute toxicity of this compound?
- Methodological Answer : Contradictions may stem from variability in test organisms or exposure protocols. Researchers should:
- Standardize assays : Adopt OECD guidelines for acute oral/inhalation toxicity (e.g., fixed exposure durations).
- Use isogenic animal strains to minimize genetic variability.
- Meta-analysis : Pool data from multiple studies, adjusting for covariates (e.g., body weight, solvent carriers). For instance, neurotoxicity thresholds for 1,1,2-trichloroethane varied between rat and mouse models, highlighting species-specific sensitivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
